1-Hydroxy-7,9-dideacetylbaccatin I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1'S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27?,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMBBODKITXTJA-YHGXYTIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931385 | |
| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142203-64-3 | |
| Record name | 1-Hydroxy-7,9-dideacetylbaccatin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of 1 Hydroxy 7,9 Dideacetylbaccatin I
Botanical Sources and Geographical Distribution of 1-Hydroxy-7,9-dideacetylbaccatin I-Producing Organisms
The principal botanical sources of taxane (B156437) diterpenoids are various species of yew trees. The geographical distribution of these species spans across the Northern Hemisphere, encompassing regions in Asia, Europe, and North America.
The genus Taxus is a well-documented reservoir of a diverse array of taxane compounds. Among the various species, the Chinese yew, Taxus chinensis, and its variety Taxus chinensis var. mairei, are of significant interest to phytochemical research. These species, predominantly found in China, are known to produce a complex mixture of taxoids. While a multitude of taxanes have been isolated from these species, the presence of this compound is plausible given the structural diversity of taxoids within this genus. Comprehensive phytochemical analyses of Taxus species have led to the identification of numerous taxane diterpenoids, highlighting the potential for discovering novel or minor constituents.
Taxus chinensis var. mairei, in particular, is an evergreen tree indigenous to the southern regions of China, thriving in mountainous or valley terrains at altitudes ranging from 800 to 1600 meters mdpi.com. Its wide distribution in China makes it a significant subject of phytochemical investigation mdpi.com.
To date, the documented natural occurrence of taxane diterpenoids, including compounds with the baccatin (B15129273) I core structure, is predominantly confined to the Taxus genus. There is currently limited scientific literature to support the presence of this compound in other plant genera or microorganisms. The biosynthesis of the complex taxane skeleton is considered a characteristic feature of the yew family.
Methodologies for Extraction and Purification of this compound from Diverse Natural Biomass
The isolation of specific taxoids from the complex matrix of natural biomass necessitates a multi-step approach involving extraction followed by meticulous purification.
The separation and purification of taxanes from crude extracts of Taxus species are routinely achieved through a combination of chromatographic techniques. Column chromatography, often utilizing silica (B1680970) gel or alumina, serves as an initial step to fractionate the extract based on polarity nih.gov.
For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, employing a non-polar stationary phase (such as C18) and a polar mobile phase, is particularly effective in resolving complex mixtures of taxoids tandfonline.com. The selection of appropriate solvent systems and gradients is crucial for achieving high purity of the target compound.
Table 1: Chromatographic Techniques for Taxoid Purification
| Technique | Stationary Phase | Mobile Phase Example | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate (B1210297) Gradient | Initial fractionation of crude extract nih.gov |
| Reversed-Phase HPLC | C18 | Acetonitrile-Water Gradient | High-resolution separation and purification tandfonline.com |
The provisional identification of taxoids, including this compound, in crude extracts and purified fractions is accomplished using a suite of spectroscopic methods. These techniques provide crucial information about the molecular structure and are indispensable for the characterization of novel or known compounds.
Ultraviolet (UV) spectroscopy can provide initial clues about the presence of chromophoric groups within the molecule. However, for detailed structural elucidation, more sophisticated techniques are required. Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) experiments, is the most powerful tool for unambiguously determining the complex three-dimensional structure of taxane diterpenoids tandfonline.com.
Table 2: Spectroscopic Methods for Taxoid Identification
| Technique | Information Obtained | Application |
|---|---|---|
| UV Spectroscopy | Presence of chromophores | Preliminary analysis |
| Mass Spectrometry (MS) | Molecular weight and formula | Structural confirmation |
| NMR Spectroscopy | Detailed structural connectivity and stereochemistry | Definitive structure elucidation |
Biosynthetic Pathways Leading to 1 Hydroxy 7,9 Dideacetylbaccatin I
Elucidation of Early Enzymatic Steps in the Taxane (B156437) Biosynthesis Cascade Relevant to 1-Hydroxy-7,9-dideacetylbaccatin I Formation
The formation of this compound originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The biosynthetic pathway is estimated to involve approximately 20 enzymatic steps to reach complex taxanes like paclitaxel (B517696). researchgate.net The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin with the characteristic taxane skeleton. This reaction is catalyzed by taxadiene synthase.
Following the formation of the core hydrocarbon skeleton, a series of modifications are initiated by cytochrome P450-dependent monooxygenases and acyltransferases. nih.gov The early stages of the pathway relevant to the formation of the baccatin (B15129273) I core involve several key hydroxylation and acylation events. One of the first acylation steps is catalyzed by taxadiene-5α-ol-O-acetyl transferase (TAT), which converts taxadien-5α-ol to taxadien-5α-yl acetate (B1210297). nih.govresearchgate.net This acetylation at the C-5 position is considered a crucial early step. Subsequent oxygenations at various positions on the taxane ring, including C2, C5, C7, C9, C10, and C13, are carried out by a suite of specific hydroxylases, gradually increasing the complexity and functionalization of the molecule. researchgate.net These early enzymatic reactions build the foundational structure upon which the specific features of this compound are later installed.
Proposed Mechanistic Pathways for Hydroxylation at the C-1 Position of the Taxane Skeleton
The mechanism involves the activation of molecular oxygen by the heme cofactor within the P450 enzyme's active site. In silico molecular docking studies have been conducted to investigate the interaction between potential taxane hydroxylases and various taxoid substrates. These studies revealed that the presence and position of existing hydroxyl groups on the taxane skeleton are fundamental for the correct orientation of the ligand within the enzyme's catalytic center. ucl.ac.uk Specifically, simulations have shown that hydroxylation at the C-1 position significantly impacts the binding energy between the taxane substrate and the enzyme, indicating a highly specific molecular recognition is required for this catalytic event to occur. ucl.ac.uk The presence of a hydroxyl group at C-1 was found to negatively affect the binding energy in some models, suggesting that only a specific, yet-to-be-fully-characterized C-1 hydroxylase can efficiently catalyze this transformation. ucl.ac.uk
Investigations into Regioselective Deacetylation Processes at the C-7 and C-9 Positions Leading to this compound
The absence of acetyl groups at the C-7 and C-9 positions is a defining characteristic of this compound. This structure can arise through two primary biosynthetic scenarios: the specific enzymatic removal of acetyl groups from a more decorated precursor, or a pathway branch that bypasses acetylation at these sites altogether.
Regioselective deacetylation, the selective removal of an acetyl group from a specific position on a molecule with multiple such groups, is a challenging chemical transformation that in nature is accomplished with high precision by enzymes. nih.gov While the specific hydrolases or esterases responsible for C-7 and C-9 deacetylation in the biosynthesis of this particular taxoid have not been fully characterized, the existence of such enzymes is plausible. They would function to selectively cleave the ester linkages at these positions, leaving other acyl groups intact.
Alternatively, the biosynthesis may proceed through an intermediate that is never acetylated at the C-7 and C-9 positions. In this scenario, the substrate for the C-1 hydroxylase would be a taxane already lacking these acetyl moieties. The vast diversity of naturally occurring taxoids is generated in part by the varied sequence of reactions catalyzed by acyltransferases and hydroxylases. pnas.org It is therefore possible that a specific biosynthetic route exists where C-1 hydroxylation occurs on a 7,9-dideacetylated intermediate, thus precluding the need for a subsequent deacetylation step.
In Vitro and In Vivo Studies on Biosynthetic Precursors and Intermediate Metabolites in the this compound Pathway
The elucidation of the taxane biosynthetic network has been advanced through in vitro enzymatic assays and in vivo studies using Taxus cell cultures. In vitro studies typically involve expressing candidate genes, such as those for P450s or acyltransferases, in heterologous systems like E. coli or yeast and then providing known taxane precursors to assess the enzyme's function and substrate specificity. nih.govpnas.org For instance, the function of taxadiene-5α-ol-O-acetyl transferase was confirmed by expressing its corresponding cDNA clone in E. coli and observing the conversion of taxadien-5α-ol to taxadien-5α-yl acetate. nih.gov
In vivo studies often utilize labeled precursors fed to Taxus cell suspension cultures to trace the metabolic flow through the pathway. While specific studies detailing the complete pathway to this compound are limited, the foundational intermediates are well-established. The pathway undoubtedly proceeds through the taxane core and its early oxygenated and acylated derivatives. The identification of a vast array of taxoids in Taxus species suggests a network of intersecting pathways where intermediates can be acted upon by various modifying enzymes, leading to a wide diversity of final products. nih.gov The presence of this compound implies a metabolic route that directs precursors through C-1 hydroxylation and avoids or reverses C-7 and C-9 acetylation.
| Precursor/Intermediate | Role in the Pathway |
| Geranylgeranyl diphosphate (GGPP) | Universal precursor for all diterpenoids, including taxanes. |
| Taxa-4(5),11(12)-diene | The first committed intermediate with the taxane skeleton. |
| Taxadien-5α-ol | An early hydroxylated intermediate. |
| Taxadien-5α-yl acetate | An early acylated intermediate. |
| A dideacetylated baccatin derivative | A putative late-stage precursor for the final C-1 hydroxylation step. |
Advanced Research Methodologies and Future Perspectives in 1 Hydroxy 7,9 Dideacetylbaccatin I Research
Computational Chemistry and Molecular Modeling Studies on 1-Hydroxy-7,9-dideacetylbaccatin I Reactivity, Conformations, and Reaction Pathways
Computational chemistry and molecular modeling have become indispensable tools in natural product research, offering insights that are often difficult or impossible to obtain through experimental methods alone. For a molecule as complex as this compound, these in silico approaches can illuminate its fundamental chemical properties and guide further research.
Reactivity and Stability Analysis:
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. sciepub.commdpi.comlongdom.org By calculating parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various chemical reactivity descriptors, researchers can predict the most likely sites for nucleophilic and electrophilic attack. sciepub.com This information is crucial for understanding the inherent reactivity of this compound and for designing efficient synthetic modifications. For instance, DFT calculations can help elucidate the mechanisms of complex biosynthetic steps, such as the cytochrome P450-catalyzed formation of the oxetane (B1205548) ring in taxol, a process that is structurally relevant to this compound. researchgate.net
Conformational Analysis and Dynamics:
The three-dimensional shape and flexibility of a molecule are critical to its biological activity. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound in various environments, such as in solution or when interacting with a biological target. nih.govyoutube.com These simulations track the movements of atoms over time, revealing the preferred conformations and the transitions between them. scienceopen.com Understanding the dynamic behavior of the taxane (B156437) core is essential for designing analogs with improved binding affinities to biological targets like microtubules. nih.gov MD simulations have been employed to study the interaction of paclitaxel (B517696) with its binding site on β-tubulin, and similar approaches could be applied to this compound to predict its potential biological interactions. nih.govfrontiersin.org
Reaction Pathway Elucidation:
Computational methods can be used to map out the energy profiles of potential reaction pathways, helping to identify the most favorable routes for both biosynthesis and chemical synthesis. For example, DFT calculations can be used to investigate the transition states and activation energies of key enzymatic reactions in the taxane biosynthetic pathway. researchgate.net This knowledge is invaluable for metabolic engineering efforts aimed at increasing the production of specific taxanes. Similarly, computational modeling can aid in the design of novel synthetic strategies by predicting the outcomes of different reaction conditions and catalyst systems.
| Computational Method | Application in this compound Research | Key Insights |
| Density Functional Theory (DFT) | Prediction of reactive sites, analysis of electronic structure, and elucidation of reaction mechanisms. | Identification of nucleophilic and electrophilic centers, understanding of enzymatic transformations. sciepub.comresearchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational dynamics, study of interactions with biological macromolecules. | Characterization of preferred molecular shapes, prediction of binding modes to targets like microtubules. nih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions within the protein environment. | Detailed understanding of enzyme catalysis and substrate specificity in taxane biosynthesis. |
Biotechnological Approaches for Enhanced Production of this compound (e.g., Metabolic Engineering, Cell Culture Optimization)
The low natural abundance of many taxanes necessitates the development of alternative production platforms. Biotechnological approaches, particularly metabolic engineering and plant cell culture optimization, offer promising avenues for the sustainable and scalable production of this compound.
Metabolic Engineering:
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. nih.govresearchgate.net The taxol biosynthetic pathway is a prime target for such interventions. researchgate.netnih.gov By overexpressing genes encoding key enzymes in the pathway, such as taxadiene synthase and various cytochrome P450 hydroxylases, it is possible to increase the flux towards the synthesis of taxane precursors. frontiersin.org Heterologous expression of parts of the taxane pathway in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli has been explored to produce early pathway intermediates like taxadiene. nih.govresearchgate.netresearchgate.net These engineered microbes could potentially be further modified to produce more complex taxoids, including this compound.
Plant Cell Culture Optimization:
Plant cell cultures, particularly from Taxus species, are a well-established platform for the production of taxanes. researchgate.net The yield of specific taxoids can be significantly enhanced through the optimization of culture conditions, including media composition, growth regulators, and precursor feeding. tandfonline.com A powerful strategy for boosting secondary metabolite production is elicitation, which involves the addition of signaling molecules (elicitors) that trigger plant defense responses and upregulate biosynthetic pathways. nih.govnih.gov Elicitors such as methyl jasmonate and coronatine (B1215496) have been shown to significantly increase the production of taxanes in Taxus and Corylus avellana cell cultures. tandfonline.comnih.govmdpi.com The application of these techniques could be tailored to maximize the accumulation of this compound.
| Biotechnological Strategy | Description | Potential Impact on this compound Production |
| Metabolic Engineering | Genetic modification of biosynthetic pathways in plants or microorganisms. nih.govresearchgate.net | Increased precursor supply and enhanced enzymatic conversions leading to higher yields. researchgate.netnih.gov |
| Heterologous Production | Expression of taxane biosynthetic genes in microbial hosts like yeast or E. coli. | Scalable and sustainable production in fermenters, independent of plant sources. nih.govresearchgate.net |
| Cell Culture Optimization | Refinement of growth media and culture conditions for plant cells. researchgate.net | Improved cell growth and productivity of the target compound. |
| Elicitation | Use of signaling molecules to stimulate secondary metabolite production. nih.govnih.gov | Significant enhancement of taxane biosynthesis and accumulation. tandfonline.commdpi.com |
| Precursor Feeding | Supplying the culture with biosynthetic precursors to increase product formation. tandfonline.com | Increased availability of building blocks for the synthesis of this compound. |
Innovative Synthetic Strategies for Architecturally Complex Taxane Analogs Leveraging this compound as a Building Block
The chemical complexity of the taxane core presents both a challenge and an opportunity for synthetic chemists. nih.gov this compound, with its unique pattern of functional groups, can serve as a valuable starting material for the semi-synthesis of novel taxane analogs with potentially enhanced biological activities.
The semi-synthesis of paclitaxel from more abundant precursors like 10-deacetylbaccatin III has been a cornerstone of its commercial production. nih.govvt.eduresearchgate.netnih.gov Similar strategies can be envisioned for this compound. The hydroxyl groups at positions C1, C10, and C13, and the oxetane ring are key functionalities that can be selectively modified to create a diverse library of analogs. nih.govnih.gov For instance, the C13 hydroxyl group is crucial for the attachment of the side chain that is essential for the anticancer activity of paclitaxel. vt.edu By introducing novel side chains at this position on the this compound core, it may be possible to develop new compounds with improved pharmacological profiles.
Furthermore, the development of new synthetic methodologies, such as late-stage C-H functionalization and novel cyclization strategies, can enable the construction of highly complex, non-natural taxane architectures. nih.gov These advanced synthetic tools can be applied to this compound to explore regions of chemical space that are not accessible through traditional methods, potentially leading to the discovery of next-generation anticancer agents. ru.nlresearchgate.net
Interdisciplinary Research Avenues in Natural Product Chemistry, Synthetic Biology, and Chemical Ecology Centered on this compound
The study of this compound is not confined to a single scientific discipline. Its exploration necessitates a convergence of expertise from natural product chemistry, synthetic biology, and chemical ecology.
Natural Product Chemistry and Synthetic Biology:
The synergy between natural product chemistry and synthetic biology is particularly powerful. nih.govelsevierpure.comnih.govresearchgate.net Natural product chemists can isolate and characterize novel taxanes like this compound, while synthetic biologists can work to elucidate their biosynthetic pathways and develop engineered systems for their production. nih.govnih.gov Combinatorial biosynthesis, a strategy that involves mixing and matching biosynthetic enzymes from different pathways, can be used to generate novel taxane structures that are not found in nature. nih.govresearchgate.net This approach, guided by the structural insights from natural product chemistry, can rapidly expand the diversity of available taxane analogs for biological screening.
Chemical Ecology and Endophyte Research:
Chemical ecology investigates the role of chemical interactions between organisms in their environment. nih.gov Taxus species are known to host a rich diversity of endophytic fungi, some of which are capable of producing taxanes independently of the host plant. nih.govresearchgate.netcabidigitallibrary.org Studying the chemical communication between the Taxus host and its endophytic community can provide valuable insights into the regulation of taxane biosynthesis. nih.gov It is possible that specific endophytes play a role in the production or modification of this compound within the plant. Exploring these microbial symbionts could lead to the discovery of novel enzymes for use in synthetic biology or even alternative microbial sources for the production of this compound. nih.govresearchgate.net
| Interdisciplinary Field | Research Focus | Potential Outcomes for this compound |
| Natural Product Chemistry & Synthetic Biology | Integration of isolation, characterization, and engineered biosynthesis. nih.govnih.gov | Discovery of new analogs, development of sustainable production platforms. |
| Combinatorial Biosynthesis | Creation of novel compounds by mixing and matching biosynthetic enzymes. elsevierpure.comresearchgate.net | Generation of a library of "unnatural" taxanes with potentially improved properties. |
| Chemical Ecology | Study of chemical interactions between Taxus and its associated microbes. nih.gov | Understanding the ecological role of the compound and discovering novel biosynthetic enzymes from endophytes. nih.govresearchgate.net |
Q & A
Q. What are the critical considerations for synthesizing 1-Hydroxy-7,9-dideacetylbaccatin I in laboratory settings?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to preserve hydroxyl and acetyl group stability. Use column chromatography for purification, followed by HPLC (>95% purity) and NMR to confirm structural integrity. Batch-to-batch consistency must be monitored via mass spectrometry (MS) and HPLC analysis, as minor impurities can affect downstream bioassays .
-
Key Steps :
-
Optimize protecting groups for hydroxyl moieties during derivatization.
-
Validate purity using orthogonal methods (e.g., NMR + HPLC).
-
Document reaction yields and solvent residues in supplementary materials.
Table 1 : Example Synthesis Parameters
Parameter Condition Range Impact on Yield/Purity Temperature 20–25°C Lower temps reduce side reactions Solvent Dichloromethane/MeOH Polarity affects solubility Catalyst Pyridine/DMAP Enhances acetylation efficiency
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign protons (¹H) and carbons (¹³C) using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals, particularly around hydroxyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+Na]⁺ ion).
- X-ray Crystallography (if feasible): Resolves stereochemistry and crystal packing effects .
- Key Consideration : Compare data with literature values to validate assignments, especially for rare taxane derivatives.
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Use LC-MS/MS with a deuterated internal standard to account for matrix effects. Validate the method for linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%). For plant extracts, include a solid-phase extraction (SPE) step to remove interfering compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Batch variability : Quantify peptide/salt content if the compound is used in cell-based assays .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Data normalization : Use multiple internal controls (e.g., housekeeping genes + viability assays).
- Reproducibility : Share raw data and protocols via repositories like Zenodo .
Q. What strategies mitigate challenges in isolating this compound from natural sources?
- Methodological Answer :
- Extraction Optimization : Test solvent systems (e.g., EtOAc vs. MeOH:H₂O) for yield vs. selectivity.
- Metabolomic Profiling : Use LC-HRMS to identify co-eluting taxanes that may interfere with isolation.
- Semi-synthesis : Use baccatin III as a precursor to improve scalability .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
-
Rational Design : Modify hydroxyl/acetyl groups systematically and assess bioactivity (e.g., microtubule stabilization).
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Computational Modeling : Perform docking studies (e.g., with β-tubulin) to predict binding affinities.
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Validation : Cross-reference synthetic yields with bioactivity to prioritize derivatives for scale-up .
Table 2 : Example SAR Data Framework
Derivative Modification Site IC₅₀ (nM) Solubility (mg/mL) Parent None 50 0.8 Derivative A C7-OH acetylated 120 1.2
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing dose-response data in taxane bioassays?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and perform outlier tests (e.g., Grubbs’ test). For omics data, apply false discovery rate (FDR) correction .
Q. How can researchers address limitations in spectral data interpretation for novel taxanes?
- Methodological Answer :
- Collaborative Validation : Cross-check NMR assignments with independent labs.
- Hybrid Approaches : Combine computational NMR prediction tools (e.g., ACD/Labs) with experimental data .
Ethical and Reproducibility Considerations
Q. What documentation standards ensure reproducibility of studies involving this compound?
- Methodological Answer : Follow ICMJE and Beilstein Journal guidelines:
Q. How should researchers handle discrepancies between computational predictions and experimental results for taxane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
